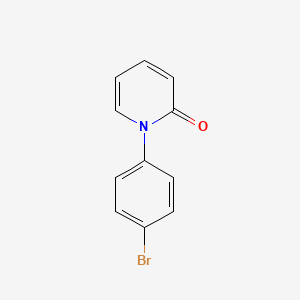

1-(4-bromophenyl)pyridin-2(1H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVIXGUOBJCSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)pyridin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(4-bromophenyl)pyridin-2(1H)-one. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyridin-2(1H)-one derivatives.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO | [1] |

| Molecular Weight | 250.09 g/mol | [1] |

| CAS Number | 1845694-31-6 | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific experimental data not available. Predicted shifts would show signals in the aromatic region for the phenyl and pyridinone protons. |

| ¹³C NMR | Specific experimental data not available. Predicted shifts would include signals for the carbonyl carbon and the aromatic carbons. |

| IR Spectroscopy | Specific experimental data not available. Expected characteristic peaks would include C=O stretching for the pyridinone ring, and C-Br stretching. |

| Mass Spectrometry | Specific experimental data not available. The molecular ion peak (M+) would be expected at m/z 250 and 252 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies common for N-arylated pyridinones. These methods generally involve either the formation of the pyridinone ring followed by N-arylation or the coupling of a pre-functionalized aryl group with a pyridinone precursor.

One potential synthetic route is the regioselective bromination of N-phenylpyridin-2(1H)-one.[2] Another viable method is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[2]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction adapted for the synthesis of this compound. This protocol is based on established methods for similar transformations and serves as a guideline for laboratory synthesis.[3]

Materials:

-

2-Hydroxypyridine (1.0 eq)

-

4-Bromophenylboronic acid (1.2 eq)

-

Copper(II) acetate (0.2 eq)

-

Pyridine (2.0 eq)

-

Molecular sieves (4 Å)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-hydroxypyridine in DCM, add 4-bromophenylboronic acid, copper(II) acetate, pyridine, and activated 4 Å molecular sieves.

-

Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues.

-

Wash the Celite pad with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: A representative workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

N-arylated pyridin-2(1H)-one derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[2] The structural scaffold of this compound makes it a candidate for interaction with various biological targets.

Farnesyltransferase Inhibition

One area of interest for pyridinone derivatives is the inhibition of farnesyltransferase (FTase).[4][5] FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[6] Inhibition of FTase can disrupt these pathways, making it a target for anticancer therapies.[6]

Mechanism of Farnesyltransferase Inhibition

Caption: The inhibitory action of pyridinone derivatives on the farnesyltransferase pathway.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The scaffold of this compound has been identified as a key intermediate in the development of enzyme inhibitors that may target fibroblast growth factor receptors (FGFRs).[2] The bromophenyl group can enhance binding affinity through hydrophobic interactions within the active site of the receptor.[2] The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers.

FGFR Signaling Pathway and Potential Inhibition

Caption: A simplified overview of the FGFR signaling pathway and the potential point of inhibition.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statement H302 signifies that it is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a dry, room-temperature environment.

Conclusion

This compound is a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties is not yet publicly available, its structural features suggest it as a promising candidate for the development of novel therapeutic agents, particularly as an inhibitor of key signaling pathways involved in cancer progression. Further research is warranted to fully elucidate its chemical and biological profile.

References

- 1. books.rsc.org [books.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridone-containing farnesyltransferase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-bromophenyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and explores its physicochemical properties. A key focus is placed on its synthetic methodologies, particularly leveraging its versatile bromophenyl moiety for further chemical transformations. Furthermore, this guide delves into the known biological activities of the broader pyridin-2(1H)-one class of compounds, highlighting their potential as therapeutic agents. Experimental protocols and data are presented to offer practical insights for researchers in the field.

Chemical Identity and Structure

This compound is a derivative of pyridin-2(1H)-one, featuring a 4-bromophenyl group attached to the nitrogen atom.

CAS Number: 1845694-31-6

Chemical Structure:

Molecular Formula: C₁₁H₈BrNO

IUPAC Name: this compound

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 250.09 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature (sealed in dry conditions) |

| InChI Key | XGVIXGUOBJCSMK-UHFFFAOYSA-N |

| Hazard Pictograms | GHS07 (Harmful) |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Statements | P264, P270, P301+P312+P330, P501 |

Data sourced from commercial suppliers.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the formation of the N-aryl bond to the pyridinone scaffold. The presence of the bromine atom on the phenyl ring makes this compound a valuable intermediate for further functionalization via cross-coupling reactions.[1]

General Synthetic Strategies for N-Aryl Pyridin-2(1H)-ones

Several general methods are employed for the synthesis of N-arylated pyridin-2(1H)-ones:

-

Cyclization of dicarbonyl compounds with primary amines: This is a fundamental approach to constructing the pyridinone ring.[1]

-

Modification of existing pyridine rings: This involves chemical transformation of a pre-formed pyridine scaffold.[1]

-

Palladium-catalyzed cross-coupling reactions: Modern synthetic methods like the Buchwald-Hartwig amination provide efficient routes to form the C-N bond between an aryl halide and the pyridinone nitrogen.[2]

-

Nucleophilic Aromatic Substitution (SNAr): This pathway can also be utilized for the N-arylation of pyridinones.[1]

Representative Experimental Protocol: Synthesis of a 1-Aryl-Pyridin-2(1H)-one Derivative

Reaction: Coupling of a brominated pyridine derivative with an aniline.

Reagents and Materials:

-

Brominated pyridin-2(1H)-one precursor

-

4-Bromoaniline

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cs₂CO₃ (Cesium carbonate)

-

Anhydrous dioxane

Procedure:

-

To a reaction vessel, add the brominated pyridin-2(1H)-one precursor, 4-bromoaniline (1.1 equivalents), Cs₂CO₃ (2.0 equivalents), Pd(OAc)₂ (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Functionalization via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling.[1] This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Illustrative Suzuki-Miyaura Coupling Workflow:

References

Spectroscopic Profile of 1-(4-bromophenyl)pyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-bromophenyl)pyridin-2(1H)-one, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of expected spectroscopic values derived from closely related analogs and detailed experimental protocols for obtaining the spectral data. This information is intended to serve as a valuable resource for researchers working with N-aryl-2-pyridinone scaffolds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. These values are crucial for the identification and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for Analogs | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | 6.25 (for 1-phenylpyridin-2(1H)-one) | d | ~9.0 |

| H-4 | 7.3 - 7.5 | 7.40 (for 1-phenylpyridin-2(1H)-one) | t | ~7.5 |

| H-5 | 6.6 - 6.8 | 6.68 (for 1-phenylpyridin-2(1H)-one) | d | ~6.5 |

| H-6 | 7.5 - 7.7 | 7.55 (for 1-phenylpyridin-2(1H)-one) | t | ~7.0 |

| H-2', H-6' | 7.2 - 7.4 | 7.30 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) | d | ~8.5 |

| H-3', H-5' | 7.5 - 7.7 | 7.60 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) | d | ~8.5 |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for Analogs |

| C-2 | 160 - 162 | 161.5 (for 1-phenylpyridin-2(1H)-one) |

| C-3 | 105 - 107 | 106.2 (for 1-phenylpyridin-2(1H)-one) |

| C-4 | 138 - 140 | 139.8 (for 1-phenylpyridin-2(1H)-one) |

| C-5 | 120 - 122 | 121.3 (for 1-phenylpyridin-2(1H)-one) |

| C-6 | 130 - 132 | 131.7 (for 1-phenylpyridin-2(1H)-one) |

| C-1' | 138 - 140 | 139.5 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |

| C-2', C-6' | 128 - 130 | 129.5 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |

| C-3', C-5' | 131 - 133 | 132.1 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |

| C-4' | 120 - 122 | 121.8 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) for Analogs | Intensity |

| C=O (Amide) | 1650 - 1680 | 1665 (for 1-phenylpyridin-2(1H)-one) | Strong |

| C=C (Aromatic) | 1580 - 1620 | 1590, 1610 (for N-aryl-2-pyridinones) | Medium-Strong |

| C-N (Aromatic) | 1250 - 1350 | 1300 (for N-aryl-2-pyridinones) | Medium |

| C-Br | 500 - 600 | ~550 (typical for Aryl-Br) | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | ~3050 (typical for aromatic C-H) | Medium |

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Observed m/z for Analogs | Notes |

| [M]⁺ | 249/251 | - | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |

| [M-Br]⁺ | 170 | - | Fragment corresponding to the loss of the bromine atom. |

| [M-CO]⁺ | 221/223 | - | Fragment corresponding to the loss of a carbonyl group. |

| [C₆H₄Br]⁺ | 155/157 | - | Fragment corresponding to the bromophenyl cation. |

| [C₅H₅NO]⁺ | 95 | - | Fragment corresponding to the pyridinone ring. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer or analyzed via liquid chromatography-mass spectrometry (LC-MS).

-

Acquisition (Direct Infusion ESI-MS):

-

Ionization Mode: Positive

-

Sheath Gas Flow Rate: 10 (arbitrary units)

-

Aux Gas Flow Rate: 2 (arbitrary units)

-

Sweep Gas Flow Rate: 0 (arbitrary units)

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320 °C

-

S-Lens RF Level: 50

-

Mass Range: m/z 50-750

-

-

Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The isotopic pattern for bromine-containing fragments is a key diagnostic feature.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Spectroscopic Analysis Workflow.

Disclaimer: The spectroscopic data presented in the tables are based on values reported for structurally analogous compounds and predictive models due to the absence of a complete, peer-reviewed, and published dataset for this compound at the time of this guide's compilation. The provided experimental protocols are standard methodologies for the characterization of such organic compounds. Researchers are advised to acquire their own experimental data for definitive structural confirmation.

The Versatility of the Bromine Handle: A Technical Guide to the Reactivity of 1-(4-bromophenyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(4-bromophenyl)pyridin-2(1H)-one stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its strategic design, featuring a pyridin-2(1H)-one core linked to a brominated phenyl ring, offers a versatile platform for molecular elaboration. The bromine atom, in particular, serves as a highly reactive and predictable functional handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, presenting quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction pathways to empower researchers in their synthetic endeavors.

Introduction to the Reactivity of the Aryl Bromide

The carbon-bromine bond on the phenyl ring of this compound is the focal point of its synthetic utility. Aryl bromides are excellent substrates for a variety of cross-coupling reactions due to their optimal balance of reactivity and stability. They are more reactive than the corresponding aryl chlorides and less prone to side reactions than aryl iodides. The electron-withdrawing nature of the pyridinone moiety can further influence the reactivity of the C-Br bond, making it amenable to facile oxidative addition to a palladium(0) catalyst, the crucial first step in many cross-coupling cycles.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom in this compound is predominantly functionalized through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The two most significant of these transformations for this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. In the context of this compound, this reaction enables the substitution of the bromine atom with a wide array of aryl, heteroaryl, or vinyl groups, introduced via an organoboron reagent.

While specific data for this compound is not extensively tabulated in single sources, the reactivity is well-represented by analogous systems such as N-(4-bromophenyl)furan-2-carboxamide. The following table summarizes the yields for the Suzuki-Miyaura coupling of this related compound with various boronic acids, providing a strong predictive framework for the target molecule.[1]

| Coupling Partner (Ar-B(OH)₂) | Product | Yield (%) |

| Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 83 |

| 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | 75 |

| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 78 |

| 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide | 65 |

| 4-Nitrophenylboronic acid | N-(4'-nitrobiphenyl-4-yl)furan-2-carboxamide | 58 |

| Thiophen-2-ylboronic acid | N-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide | 62 |

| Pyridin-3-ylboronic acid | N-(4-(pyridin-3-yl)phenyl)furan-2-carboxamide | 55 |

Data extracted from studies on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog, to provide representative yields.[1]

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a brominated pyridinone derivative, adapted from established literature procedures.[2]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid or pinacol ester (1.5 eq.)

-

PdCl₂(PPh₃)₂ (0.05 eq.)

-

2 M Aqueous Na₂CO₃ solution (5.0 eq.)

-

1,4-Dioxane

Procedure:

-

To a solution of the brominated pyridinone derivative in 1,4-dioxane (at a concentration of 0.1 M) under an argon atmosphere, add the arylboronic acid or its pinacol ester and the 2 M aqueous Na₂CO₃ solution.

-

Degas the mixture with a stream of argon for 10 minutes.

-

Add PdCl₂(PPh₃)₂ to the reaction mixture.

-

Heat the solution to reflux and stir overnight.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. This reaction allows for the coupling of the aryl bromide of this compound with a diverse range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.

The following table presents representative yields for the Buchwald-Hartwig amination of a closely related brominated pyridinone system, demonstrating the feasibility and efficiency of this transformation.

| Amine | Product | Yield (%) |

| Aniline | 1-(4-anilinophenyl)pyridin-2(1H)-one derivative | 85-95 |

| Morpholine | 1-(4-morpholinophenyl)pyridin-2(1H)-one derivative | 80-90 |

| Benzylamine | 1-(4-(benzylamino)phenyl)pyridin-2(1H)-one derivative | 75-85 |

| Pyrrolidine | 1-(4-(pyrrolidin-1-yl)phenyl)pyridin-2(1H)-one derivative | 88-98 |

Yields are based on analogous reactions with brominated pyridinone cores and various amines, as reported in the literature.

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of brominated pyridinone derivatives.[2]

Materials:

-

This compound (1.0 eq.)

-

Amine (1.2 eq.)

-

Pd(OAc)₂ (0.05 eq.)

-

Xantphos (0.05 eq.)

-

Cs₂CO₃ (2.0 eq.)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a screw-cap tube under an argon atmosphere, combine the brominated pyridinone derivative, the amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Add anhydrous, degassed 1,4-dioxane (to achieve a starting material concentration of 0.2 M).

-

Seal the tube and stir the mixture at 100 °C for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the central role of this compound, the following diagrams have been generated using Graphviz.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The bromine atom of this compound is a key enabler of molecular complexity, providing a reliable and versatile point of attachment for a vast array of chemical functionalities. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate libraries of novel compounds with tailored properties for applications in drug discovery and materials science. The protocols and data presented in this guide, based on closely related and representative systems, offer a solid foundation for the successful synthetic manipulation of this valuable chemical scaffold. As the demand for novel molecular architectures continues to grow, the strategic application of the chemistry of this compound will undoubtedly play a significant role in advancing these fields.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(4-bromophenyl)pyridin-2(1H)-one as a Versatile Synthetic Intermediate in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromophenyl)pyridin-2(1H)-one has emerged as a cornerstone synthetic intermediate, providing a versatile and highly adaptable scaffold for the development of novel therapeutic agents and advanced materials. Its unique structural features, comprising a pyridinone core and a strategically positioned bromine atom on the phenyl ring, offer a gateway to a diverse array of chemical transformations. This guide elucidates the synthesis, key reactions, and applications of this pivotal intermediate, with a particular focus on its role in the generation of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are provided to empower researchers in leveraging this powerful molecular building block.

Introduction

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of an N-aryl substituent, specifically a 4-bromophenyl group, significantly enhances the synthetic utility of the pyridinone core. The bromine atom serves as a versatile functional handle for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations, enabling the facile introduction of diverse molecular fragments.[1][2][3][4] This modularity is paramount in the exploration of structure-activity relationships (SAR) for the optimization of lead compounds in drug discovery.[5][6][7]

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be achieved through several strategic routes. Two of the most common and effective methods are the regioselective bromination of a precursor and copper-catalyzed N-arylation reactions like the Ullmann condensation.

Regioselective Bromination of N-phenylpyridin-2(1H)-one

A direct approach involves the electrophilic aromatic substitution on the pre-formed N-phenylpyridin-2(1H)-one. This method is advantageous for its straightforward nature.[1]

Experimental Protocol:

-

Materials: N-phenylpyridin-2(1H)-one, N-bromosuccinimide (NBS), Acetic Acid.

-

Procedure:

-

Dissolve N-phenylpyridin-2(1H)-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Ullmann Condensation

The Ullmann condensation provides an alternative route, involving the copper-catalyzed coupling of 2-hydroxypyridine with a 4-bromo-substituted aryl halide.[2][3][4]

Experimental Protocol:

-

Materials: 2-Hydroxypyridine, 1-bromo-4-iodobenzene, Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Potassium Carbonate), and a high-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-hydroxypyridine, 1-bromo-4-iodobenzene, CuI, the ligand, and potassium carbonate.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with aqueous ammonia solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthetic Transformations and Applications

The bromine atom on the phenyl ring of this compound is the key to its versatility, enabling a wide range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in biologically active molecules. This reaction couples the aryl bromide with a boronic acid or ester.

Experimental Protocol:

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane).

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol:

-

Materials: this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., Cs₂CO₃ or NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

Under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent and stir for a few minutes to form the active catalytic complex.

-

Add this compound, the amine, and the base.

-

Heat the reaction mixture to 90-110 °C for 8-24 hours.

-

After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired N-arylated product.

-

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[8]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant FGFR signaling is implicated in a variety of cancers.[9] The this compound scaffold has been successfully utilized to develop potent and selective FGFR inhibitors.[1]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of potent and selective kinase inhibitors from the this compound scaffold typically follows a structured workflow, from initial library synthesis to in vivo evaluation.

Data Presentation: Structure-Activity Relationship (SAR) of Derivatives

The following table summarizes the synthesis of a hypothetical library of derivatives from this compound via Suzuki-Miyaura coupling and their corresponding inhibitory activity against a target kinase.

| Compound ID | Arylboronic Acid (Ar) | Reaction Time (h) | Yield (%) | Kinase Inhibition IC₅₀ (nM) |

| 1a | Phenylboronic acid | 8 | 85 | 520 |

| 1b | 4-Methoxyphenylboronic acid | 6 | 92 | 250 |

| 1c | 4-Chlorophenylboronic acid | 10 | 78 | 150 |

| 1d | 3,5-Dimethylphenylboronic acid | 8 | 88 | 85 |

| 1e | 2-Naphthylboronic acid | 12 | 75 | 45 |

| 1f | 4-(Trifluoromethyl)phenylboronic acid | 10 | 81 | 30 |

Conclusion

This compound stands as a highly valuable and versatile intermediate in modern organic synthesis. Its amenability to a wide range of robust cross-coupling reactions provides a reliable platform for the rapid generation of diverse molecular libraries. The successful application of this scaffold in the development of potent kinase inhibitors, particularly for challenging targets like FGFR, underscores its significance in medicinal chemistry and drug discovery. The experimental protocols and workflows detailed in this guide are intended to facilitate further exploration and exploitation of this powerful synthetic building block in the pursuit of novel therapeutics and functional materials.

References

- 1. This compound|CAS 1845694-31-6 [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential biological activities of pyridin-2(1H)-one scaffolds

An In-Depth Technical Guide to the Biological Activities of Pyridin-2(1H)-one Scaffolds

Introduction

The pyridin-2(1H)-one, or 2-pyridone, nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," this moiety is a key component in numerous natural products and clinically approved pharmaceuticals.[1][2] The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a versatile bioisostere for amides and various ring systems, contribute to its broad pharmacological significance.[2][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects, making it a focal point for modern drug discovery and development.[1][3][4] This guide provides a comprehensive overview of the key biological activities of pyridin-2(1H)-one derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Pyridin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.

-

PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic PIM-1 serine/threonine kinase, which plays a role in cancer cell survival.[5][6] Additionally, structure rigidification of thieno[2,3-b]pyridines to form pyridothienopyrimidin-4-ones has led to compounds with highly potent PIM-1 inhibitory activity.[7]

-

Farnesyltransferase (FTase): Through structure-based design, novel series of 1H-pyridin-2-one derivatives have been synthesized as potent and selective inhibitors of farnesyltransferase, an enzyme involved in processing the Ras protein, which is critical in many cancers.[8]

-

c-Src Kinase: Pyridin-2(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[4]

-

ERK1/2 Pathway: The anti-proliferative activity of some 2-pyridone derivatives has been directly linked to the blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key components of the MAPK/ERK pathway.[9]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various pyridin-2(1H)-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.

| Compound Class/Reference | Cell Line | IC50 (µM) | Citation(s) |

| Pyridinethione & Thienopyridine Derivatives | HCT-116 | Selectively active, specific values varied | [5][6] |

| HepG-2 | Selectively active, specific values varied | [5][6] | |

| MCF-7 | Generally low activity | [5][6] | |

| 1,5-disubstituted-2(1H)-pyridone (Compound 6l) | A549 | 3.0 | [9] |

| Pyridinone–quinazoline derivatives | MCF-7 | 9 - 15 | [3] |

| HeLa | 9 - 15 | [3] | |

| HepG2 | 9 - 15 | [3] | |

| Pyridothienopyrimidin-4-one (Compound 7a) | - | 1.18 (Pim-1 Kinase Inhibition) | [7] |

| Pyridothienopyrimidin-4-one (Compound 6c) | - | 4.62 (Pim-1 Kinase Inhibition) | [7] |

Visualization: Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified kinase signaling cascade, such as the MAPK/ERK pathway, and how a pyridin-2(1H)-one inhibitor can block its activation.

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridin-2(1H)-one derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[10]

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridin-2(1H)-one test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antiviral Activity

The 2-pyridone scaffold is a cornerstone in the development of potent antiviral agents, demonstrating efficacy against a range of viruses through diverse mechanisms of action.

Hepatitis B Virus (HBV)

A series of novel 2-pyridone derivatives have been identified as highly effective inhibitors of HBV DNA replication.[11] Certain N-aryl derivatives showed particularly potent anti-HBV activity.[1] A pharmacophore model consisting of hydrophobic points and hydrogen bond acceptors/donors was developed to guide further optimization of these inhibitors.[11]

| Compound | Target | IC50 (µM) | Selectivity Index (CC50/IC50) | Citation(s) |

| 5d | HBV DNA Replication | 0.206 | >532 | [11] |

| 6l | HBV DNA Replication | 0.12 | 467 | [1][11] |

| 68a | HBV DNA Replication | 0.12 | 467 | [3] |

Human Immunodeficiency Virus (HIV)

Pyridin-2(1H)-one derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] Using techniques like "scaffold hopping" from existing inhibitors, potent compounds active against both wild-type and drug-resistant HIV strains have been developed.[1][3]

Influenza A Virus

Derivatives of 2-pyridinyl-4(3H)-quinazolinone have been synthesized and shown to possess potent activity against the influenza A virus.[12][13] These compounds exhibit a dual mechanism, inhibiting both the viral neuraminidase enzyme and the cellular NF-κB signaling pathway, which is involved in the inflammatory response to infection.[13]

| Compound Class/Reference | Virus Strain | IC50 (µM) | Citation(s) |

| 2-pyridinyl-3-substituted-4(3H)-quinazolinones | Influenza A | 51.6 - 93.0 | [13] |

SARS-CoV-2

In silico studies have identified natural products containing the 2-pyridone scaffold as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[14][15] These compounds are predicted to bind to the enzyme's active site near the catalytic dyad (His-41 and Cys-145), preventing its function.[14][15]

Visualization: NF-κB Pathway Inhibition

The diagram below shows the NF-κB signaling pathway, a common target in viral infections, and its inhibition by an antiviral compound.

Caption: Inhibition of the pro-inflammatory NF-κB pathway by an antiviral agent.

Experimental Protocol: Anti-HBV DNA Replication Assay

-

Cell Culture: Culture HepG2 2.2.15 cells, which stably express the HBV genome, in a suitable medium supplemented with fetal bovine serum.

-

Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the 2-pyridone derivatives for 6-8 days. A known anti-HBV drug (e.g., Lamivudine) should be used as a positive control.

-

DNA Extraction: After the treatment period, lyse the cells and harvest the supernatant. Extract the total DNA, which will contain intracellular HBV DNA replicative intermediates.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA using real-time qPCR with specific primers and probes targeting the HBV genome.

-

Cytotoxicity Assessment: In parallel, perform a cytotoxicity assay (e.g., MTT) on the HepG2 2.2.15 cells with the same compounds to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the IC50 for the inhibition of HBV DNA replication. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.

Antimicrobial Activity

Pyridin-2(1H)-one derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.

Mechanism and Spectrum

These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli.[16][17] Antifungal activity has also been observed against species like Candida albicans.[10] The mechanisms can be diverse; for instance, some derivatives have been designed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for microbial survival.[18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Reference | Microorganism | MIC (µg/mL) | Citation(s) |

| Alkyl Pyridine (JC-01-072) | S. aureus / MRSA | 4 - 8 | [17] |

| Alkyl Pyridine (EA-02-011) | S. aureus / MRSA | 32 | [17] |

| Pyridazinone Derivative (10h) | Staphylococcus aureus | 16 | [19] |

| Pyridazinone Derivative (8g) | Candida albicans | 16 | [19] |

Visualization: Antimicrobial Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of new antimicrobial agents based on the 2-pyridone scaffold.

Caption: A generalized workflow for the discovery of antimicrobial pyridin-2(1H)-ones.

Other Notable Biological Activities

Anti-inflammatory and Analgesic Effects

The 2-pyridone scaffold is a promising starting point for developing novel treatments for chronic pain.

-

Mechanical Allodynia: 3,5-disubstituted pyridin-2(1H)-one derivatives have shown strong anti-allodynic potency in animal models of inflammatory chronic pain.[20]

-

p38α MAPK Inhibition: Some of the most active analgesic compounds were found to be inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme known to contribute to pain hypersensitivity. However, the anti-allodynic effects were not perfectly correlated with p38α MAPK inhibition, suggesting that other biological targets are also involved.[20]

Conclusion

The pyridin-2(1H)-one scaffold has unequivocally established itself as a versatile and "privileged" core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting critical enzymes and pathways in cancer, viral infections, and microbial diseases. The ability to readily modify the core structure allows for fine-tuning of physicochemical properties and biological targets, leading to the development of highly potent and selective agents. Future research will undoubtedly continue to leverage this remarkable scaffold to design next-generation therapeutics to address unmet medical needs.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds [ouci.dntb.gov.ua]

- 11. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Pyridinyl-4(3H)-quinazolinone: a scaffold for anti-influenza A virus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities [ouci.dntb.gov.ua]

- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-bromophenyl)pyridin-2(1H)-one: A Versatile Fragment for Drug Design in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions with biological targets. When coupled with a 4-bromophenyl group, the resulting fragment, 1-(4-bromophenyl)pyridin-2(1H)-one, offers a unique combination of features that make it an attractive starting point for the design of novel therapeutics, particularly in the realm of oncology. The pyridinone core can act as both a hydrogen bond donor and acceptor, while the bromophenyl group provides a handle for further chemical modification and can enhance binding affinity through hydrophobic and halogen bonding interactions.[1] This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this promising fragment.

Chemical Properties and Synthesis

The chemical characteristics of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1845694-31-6 |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature |

Table 1: Physicochemical Properties of this compound.[1]

Synthetic Strategy

A common and effective method for the synthesis of this compound is the regioselective bromination of its precursor, N-phenylpyridin-2(1H)-one. This can be achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[1]

Synthesis workflow for this compound.

Biological Activity and Drug Design Applications

While specific quantitative data for this compound is not extensively available in the public domain, the pyridin-2(1H)-one scaffold is a known "hinge-binder" motif for kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] Derivatives of this core structure have shown inhibitory activity against several kinases, including those in the MAPK/ERK pathway, such as RAF, MEK, and ERK.[2][3][4][5][6]

The 4-bromophenyl group can be strategically utilized for structure-activity relationship (SAR) studies. The bromine atom serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of chemical space and optimization of potency and selectivity.[1]

Antiproliferative Activity of Pyridin-2(1H)-one Derivatives

The following table summarizes the antiproliferative activities of various derivatives of the pyridin-2(1H)-one scaffold against different cancer cell lines. This data highlights the potential of this chemical class as a source of anticancer agents.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,6-diaryl pyridin-2(1H)-one analogs | SKOV-3 (Ovarian) | Comparable to Taxol | [2] |

| 1,6-diaryl pyridin-2(1H)-one analogs | HepG2 (Liver) | Comparable to Taxol | [2] |

| Novel Pyridine Derivative (H42) | SKOV3 (Ovarian) | 0.87 | [7] |

| Novel Pyridine Derivative (H42) | A2780 (Ovarian) | 5.4 | [7] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [8] |

Table 2: Antiproliferative Activity of Selected Pyridin-2(1H)-one Derivatives.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, is a crucial pathway that regulates cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers. Pyridone-based inhibitors have been developed to target key kinases in this pathway, such as BRAF, MEK1/2, and ERK1/2.[3][4][5][6][10][11]

Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocols

Synthesis of this compound

Materials:

-

N-phenylpyridin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve N-phenylpyridin-2(1H)-one (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase enzyme (e.g., RAF, MEK, ERK)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound or its derivatives

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2, SKOV-3)

-

Cell culture medium and supplements

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General experimental workflow.

Conclusion

This compound represents a valuable fragment for the development of novel kinase inhibitors, particularly for cancer therapy. Its straightforward synthesis, coupled with the versatility of the bromophenyl group for further chemical elaboration, makes it an ideal starting point for fragment-based drug discovery campaigns. While quantitative biological data for the parent fragment is limited, the demonstrated potent activity of its derivatives against various cancer cell lines and kinases underscores the significant potential of this scaffold. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new chemical entities based on this promising core structure. Further investigation into the specific kinase targets and signaling pathways modulated by derivatives of this compound will be crucial in advancing this chemical class towards clinical applications.

References

- 1. This compound|CAS 1845694-31-6 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Regioselective Bromination of N-phenylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyridin-2(1H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The regioselective introduction of a bromine atom onto the pyridinone ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This document provides a detailed protocol for the regioselective bromination of N-phenylpyridin-2(1H)-one, focusing on the use of N-bromosuccinimide (NBS) as a readily available and selective brominating agent. The pyridinone ring is activated towards electrophilic substitution, primarily at the C3 and C5 positions. The protocol herein is a general method derived from established procedures for structurally similar activated heterocyclic systems.

Principle of the Reaction

The bromination of N-phenylpyridin-2(1H)-one is an electrophilic aromatic substitution reaction. The electron-rich nature of the pyridin-2-one ring facilitates the attack by an electrophilic bromine species, typically generated in situ from a brominating agent like N-bromosuccinimide (NBS). The regioselectivity of the reaction is governed by the electronic effects of the carbonyl group and the nitrogen-bound phenyl group, which direct the substitution to the C3 and C5 positions. By carefully controlling the reaction conditions, such as the choice of solvent and temperature, it is possible to influence the isomeric ratio of the brominated products.

Experimental Protocols

Protocol 1: Monobromination of N-phenylpyridin-2(1H)-one using N-Bromosuccinimide

This protocol describes the general procedure for the monobromination of N-phenylpyridin-2(1H)-one, which is expected to yield a mixture of 3-bromo-1-phenylpyridin-2(1H)-one and 5-bromo-1-phenylpyridin-2(1H)-one.

Materials:

-

N-phenylpyridin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-phenylpyridin-2(1H)-one (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion at room temperature. For more controlled reactions, the NBS can be added portion-wise over a few minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Depending on the solvent and substrate reactivity, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion.

-

Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the isomeric products.

Data Presentation

The following table summarizes the expected products and provides a template for recording experimental data. The yields are hypothetical and will need to be determined experimentally.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Expected Yield (%) |

| 1 | NBS (1.0 eq.) | MeCN | 25 | 2-4 | 3-bromo- and 5-bromo- isomers | 80-95 (combined) |

| 2 | NBS (1.0 eq.) | CH2Cl2 | 25 | 4-8 | 3-bromo- and 5-bromo- isomers | 75-90 (combined) |

| 3 | Br2 (1.0 eq.) | Acetic Acid | 25 | 1-2 | Mixture of mono- and di-brominated products | Variable |

Visualizations

Logical Relationship of Reaction Sites

The following diagram illustrates the potential sites for electrophilic bromination on the N-phenylpyridin-2(1H)-one scaffold.

Caption: Regioselectivity of bromination on N-phenylpyridin-2(1H)-one.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the regioselective bromination of N-phenylpyridin-2(1H)-one.

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-bromophenyl)pyridin-2(1H)-one with various arylboronic acids, a key transformation for synthesizing complex molecular frameworks for drug discovery.[1]

Reaction Scheme:

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below, yielding the corresponding 1-(4-biphenyl)pyridin-2(1H)-one derivatives.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for performing the reaction.

1. Materials and Reagents:

-

This compound

-

Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand) (0.1 - 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

-

Argon or Nitrogen gas (high purity)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite

2. Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere system (Schlenk line or glovebox)

-

Syringes and needles for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash column chromatography system

3. Detailed Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[3]

-

Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Subsequently, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4][5] The mixture should be degassed by bubbling argon through the solution for 10-15 minutes.[4]

-

Reaction: Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[3][4]

-

Monitoring: Monitor the reaction's progress using TLC until the starting aryl bromide is completely consumed (reaction times typically range from 4 to 24 hours).[4][6]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[3] Dilute the mixture with ethyl acetate and water.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.[1][6]

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine.[6] Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1] The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-biphenyl)pyridin-2(1H)-one derivative.[4]

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions used for the coupling of various aryl halides, providing a starting point for optimization.

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | P(tBu)₃ | KF (3.0) | Dioxane | 110 | 74 | [3] |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (0.01) | None | Amberlite IRA-400 | H₂O/Ethanol | 60 | ~95 | [1] |

| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 85 | [7] |

| 4 | 2-Chloro-3-(trifluoromethyl)pyridine | (6-Methylpyridin-3-yl)boronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ (2.2M aq.) | Ethanol | Reflux | 93 | [8] |

| 5 | Aryl Bromide | Indole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ (5) | PPh₃ | Na₂CO₃ (2M aq., 5.0) | Dioxane | Reflux | N/A | [9] |

| 6 | 4-Bromoacetophenone | Phenylboronic Acid | Heterobimetallic Catalyst | bpydc | K₂CO₃ (2.0) | DMF/H₂O | 70 | 91 | [10] |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11] The key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target compounds.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation [mdpi.com]

- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

Application Notes: Palladium-Catalyzed Cross-Coupling of 1-(4-bromophenyl)pyridin-2(1H)-one

Introduction

1-(4-bromophenyl)pyridin-2(1H)-one is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and organic electronics. This document provides an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—applied to this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction is ideal for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Key Considerations:

-

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. Catalyst loading typically ranges from 1-5 mol%.

-

Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is often used.

-

Reaction Temperature: Temperatures typically range from 80 to 120 °C.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |

| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 100 | 12 | High |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | Excellent |

Note: Yields are generalized based on typical outcomes for similar substrates. Specific yields will vary depending on the boronic acid used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl pyridones with diverse amine functionalities, which can be valuable for modulating the pharmacological properties of the molecule.

Key Considerations:

-

Catalyst: Palladium precatalysts, often in combination with bulky electron-rich phosphine ligands, are essential. Common examples include Pd₂(dba)₃ with ligands like BINAP or Xantphos.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are frequently used.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

-

Reaction Temperature: Reactions are often run at elevated temperatures, ranging from 80 to 110 °C.